molecular formula C15H23NO5S B555172 h-Val-allyl ester p-tosylate CAS No. 88224-02-6

h-Val-allyl ester p-tosylate

Cat. No. B555172
CAS RN: 88224-02-6
M. Wt: 329.4 g/mol
InChI Key: HSIRKDASFUCGOZ-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Val-allyl ester p-tosylate is a chemical compound with the molecular formula C15H23NO5S and a molecular weight of 329.4 g/mol . It is also known by other names such as L-Valine allyl ester 4-toluenesulfonate salt .


Synthesis Analysis

The synthesis of H-Val-allyl ester p-tosylate involves a mixture of L-valine, cyclohexylmethanol, and p-TsOH.H2O in toluene. This mixture is heated to reflux using a Dean-Stark apparatus for 24 hours. After cooling to room temperature, the solvent is evaporated. The resulting viscous oil is placed under high vacuum pump for several hours and recrystallized using 5% hexane in EtOAc to afford a creamy white amorphous solid .


Molecular Structure Analysis

The molecular structure of H-Val-allyl ester p-tosylate is represented by the formula C15H23NO5S .


Chemical Reactions Analysis

The synthesis of H-Val-allyl ester p-tosylate involves a reaction in water and toluene for 24 hours under reflux conditions using a Dean-Stark apparatus . This reaction is an example of an SN2 reaction, which is of fundamental importance in introductory organic chemistry courses .


Physical And Chemical Properties Analysis

H-Val-allyl ester p-tosylate has a molecular weight of 329.4 g/mol . More detailed physical and chemical properties are not specified in the retrieved information.

Scientific Research Applications

  • Field : Organic Chemistry
    • Application : Phosphinic and phosphonic acids are useful intermediates and biologically active compounds which may be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The Pd-catalyzed direct alkylation of H-phosphinic acids and hypophosphorous acid with allylic/benzylic alcohols has been described previously .
    • Methods : The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides . The Pd-catalyzed direct alkylation of H-phosphinic acids and hypophosphorous acid with allylic/benzylic alcohols has been described previously .
    • Results : Despite the importance of the hydrolysis of P-esters, this field has not yet been fully surveyed . The extension of this methodology to H-phosphinate esters is presented .

properties

IUPAC Name

4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.C7H8O3S/c1-4-5-11-8(10)7(9)6(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h4,6-7H,1,5,9H2,2-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIRKDASFUCGOZ-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[C@@H](C(=O)OCC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746607
Record name 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-valinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

h-Val-allyl ester p-tosylate

CAS RN

88224-02-6
Record name 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-valinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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